molecular formula C12H13ClN2O2 B15220902 6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one

6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one

Katalognummer: B15220902
Molekulargewicht: 252.69 g/mol
InChI-Schlüssel: KNEVWMOYIVDDLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is a chemical compound with the molecular formula C12H13ClN2O2 It is known for its unique spiro structure, which includes a benzoxazine and a piperidine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one typically involves the reaction of 6-chloro-2-aminophenol with piperidone under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chlorospiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: A closely related compound with a similar structure but different substitution pattern.

    6-Chlorospiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Another similar compound with variations in the ring system.

Uniqueness

6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C12H13ClN2O2

Molekulargewicht

252.69 g/mol

IUPAC-Name

6-chlorospiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one

InChI

InChI=1S/C12H13ClN2O2/c13-8-2-3-10-9(6-8)12(17-11(16)15-10)4-1-5-14-7-12/h2-3,6,14H,1,4-5,7H2,(H,15,16)

InChI-Schlüssel

KNEVWMOYIVDDLZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNC1)C3=C(C=CC(=C3)Cl)NC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.